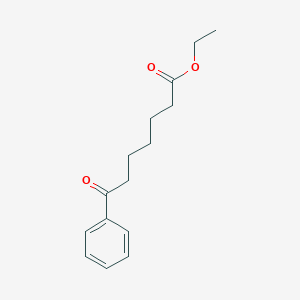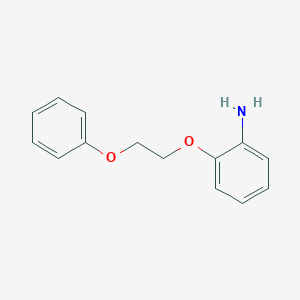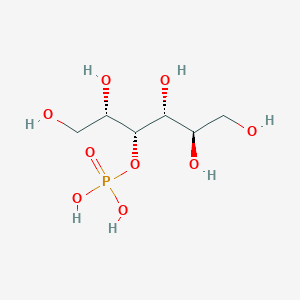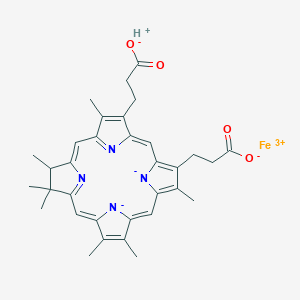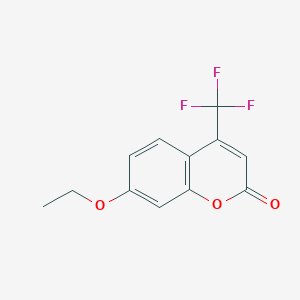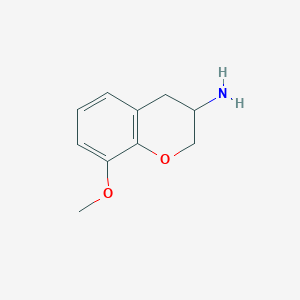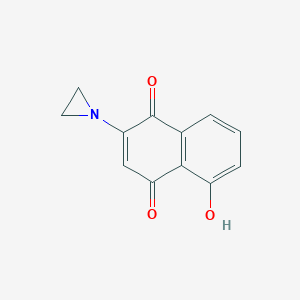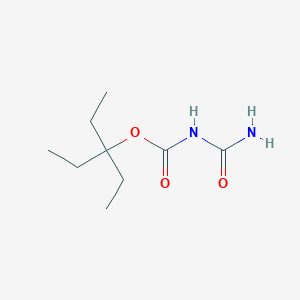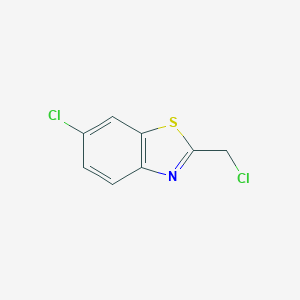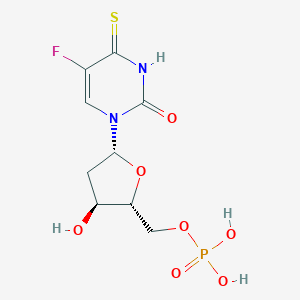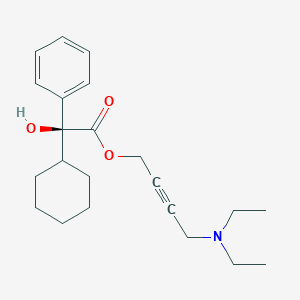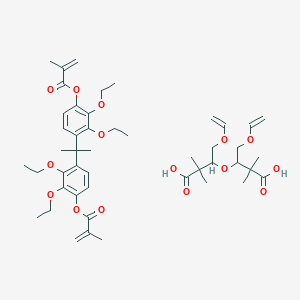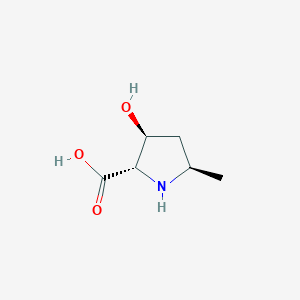
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a small molecule signaling compound that is produced by many gram-negative bacteria. It plays an important role in bacterial quorum sensing, which is a system of communication between bacteria that allows them to coordinate their behavior and regulate gene expression. L-homoserine lactone has been the subject of extensive scientific research due to its role in bacterial communication and its potential applications in biotechnology and medicine.
Mécanisme D'action
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone works by binding to specific receptors on the surface of bacterial cells. These receptors are called LuxR-type receptors and are found in many gram-negative bacteria. When (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone binds to these receptors, it activates a signaling pathway that regulates gene expression and coordinates bacterial behavior.
Biochemical and Physiological Effects
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, motility, and other important bacterial processes. It can also affect the growth and survival of bacterial cells, depending on the concentration and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a useful tool for studying bacterial quorum sensing and gene regulation. It can be used to manipulate bacterial behavior and gene expression in laboratory experiments. However, there are limitations to its use, such as the need for specific LuxR-type receptors in the bacterial strain being studied and the potential for off-target effects on other bacterial processes.
Orientations Futures
There are many potential future directions for research on (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. One area of interest is the development of new methods for synthesizing the molecule, such as the use of alternative enzymes or chemical reactions. Another area of interest is the application of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in biotechnology and medicine, such as the development of new antibiotics or the use of quorum sensing to control bacterial infections. Additionally, further research is needed to understand the complex interactions between bacterial communities and the role of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in these interactions.
Méthodes De Synthèse
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic methods use enzymes to catalyze the reaction. One common enzymatic method involves the use of the enzyme LuxI, which is produced by many bacteria and is responsible for the synthesis of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone.
Applications De Recherche Scientifique
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its role in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate their behavior and regulate gene expression based on the population density of the bacterial community. (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is produced by many gram-negative bacteria and is used as a signaling molecule to communicate with other bacteria in the community. This communication allows bacteria to coordinate their behavior and regulate gene expression in response to changes in the environment.
Propriétés
Numéro CAS |
114717-04-3 |
|---|---|
Nom du produit |
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m1/s1 |
Clé InChI |
RVIGBNHLNBRMFX-WISUUJSJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canonique |
CC1CC(C(N1)C(=O)O)O |
Synonymes |
L-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



